molecular formula C23H32O2 B3291254 6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID CAS No. 871325-01-8

6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID

Cat. No.: B3291254
CAS No.: 871325-01-8
M. Wt: 340.5 g/mol
InChI Key: SAIFDQFMAFBCQJ-UHFFFAOYSA-N
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Description

6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID is an organic compound with the molecular formula C23H32O2 It is a derivative of naphthalene, characterized by the presence of a dodecyl group (a 12-carbon alkyl chain) attached to the naphthalene ring at the 6th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID typically involves the alkylation of naphthalene followed by carboxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting 6-dodecylnaphthalene is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity reagents to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as anhydrides or esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of anhydrides, esters, or ketones.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the hydrophobic dodecyl chain can interact with lipid membranes, potentially altering membrane fluidity and permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthalenedicarboxylic Acid: A compound with two carboxylic acid groups at the 2nd and 6th positions of the naphthalene ring.

    6-Dodecylnaphthalene: A compound with a dodecyl group at the 6th position of the naphthalene ring but lacking the carboxylic acid group.

Uniqueness

6-N-DODECYLNAPHTHALENE-2-CARBOXYLIC ACID is unique due to the presence of both a long hydrophobic alkyl chain and a hydrophilic carboxylic acid group. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

6-dodecylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-21-18-22(23(24)25)16-15-20(21)17-19/h13-18H,2-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIFDQFMAFBCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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